molecular formula C25H27ClN6O3 B2871593 1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 923244-35-3

1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2871593
CAS RN: 923244-35-3
M. Wt: 494.98
InChI Key: BZXRBCNFFMRSDA-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H27ClN6O3 and its molecular weight is 494.98. The purity is usually 95%.
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Scientific Research Applications

Antihistaminic and Antiasthmatic Applications

Research has indicated that derivatives similar to the specified compound show promising antihistaminic and antiasthmatic activities. For instance, some derivatives have demonstrated good inhibition of histamine-induced bronchospasm in guinea pigs and passive cutaneous anaphylaxis in rats, suggesting their potential as antihistaminic agents (Pascal et al., 1985). Furthermore, xanthene derivatives, sharing a structural resemblance, have been synthesized and shown significant antiasthmatic activity, underscoring their vasodilatory capabilities and phosphodiesterase 3 inhibitory effects, which are crucial for developing anti-asthmatic agents (Bhatia et al., 2016).

Fluorescent Probing for 5-HT1A Receptors

Long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety have been synthesized and evaluated for their ability to visualize 5-HT1A receptors overexpressed in cells. These compounds have shown high receptor affinity and excellent fluorescence properties, presenting a novel approach for receptor visualization (Lacivita et al., 2009).

Cardiovascular Research

Derivatives of the given compound have been synthesized and tested for their cardiovascular activity, including electrocardiographic, antiarrhythmic, and hypotensive effects. Some compounds displayed strong prophylactic antiarrhythmic activity and moderate hypotensive activity, offering insights into the development of new cardiovascular medications (Chłoń-Rzepa et al., 2004).

Analgesic and Anti-inflammatory Properties

Novel derivatives have been synthesized and shown potent analgesic and anti-inflammatory activities, highlighting their potential as new therapeutic agents in pain management and inflammation treatment (Zygmunt et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, which is synthesized from 2-chlorobenzylamine and 3,7-dimethylxanthine. The second intermediate is 4-(4-methoxyphenyl)piperazine, which is synthesized from 4-nitroaniline and 4-methoxybenzaldehyde. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "3,7-dimethylxanthine", "4-nitroaniline", "4-methoxybenzaldehyde", "Peptide coupling reagents" ], "Reaction": [ "Synthesis of 1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione:", "- 2-chlorobenzylamine is reacted with 3,7-dimethylxanthine in the presence of a suitable solvent and base to form the first intermediate.", "Synthesis of 4-(4-methoxyphenyl)piperazine:", "- 4-nitroaniline is reduced to 4-aminophenyl using a suitable reducing agent.", "- 4-aminophenyl is reacted with 4-methoxybenzaldehyde in the presence of a suitable solvent and acid catalyst to form the second intermediate.", "Coupling of the two intermediates:", "- The two intermediates are coupled using standard peptide coupling reagents, such as HATU or EDC, in the presence of a suitable base and solvent to form the final product." ] }

CAS RN

923244-35-3

Molecular Formula

C25H27ClN6O3

Molecular Weight

494.98

IUPAC Name

1-[(2-chlorophenyl)methyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C25H27ClN6O3/c1-28-21-22(29(2)25(34)32(23(21)33)16-17-6-4-5-7-20(17)26)27-24(28)31-14-12-30(13-15-31)18-8-10-19(35-3)11-9-18/h4-11H,12-16H2,1-3H3

InChI Key

BZXRBCNFFMRSDA-UHFFFAOYSA-N

SMILES

CN1C2=C(N=C1N3CCN(CC3)C4=CC=C(C=C4)OC)N(C(=O)N(C2=O)CC5=CC=CC=C5Cl)C

solubility

not available

Origin of Product

United States

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